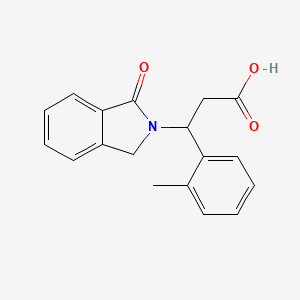![molecular formula C18H10Cl4N4O B2766662 2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile CAS No. 338395-58-7](/img/structure/B2766662.png)
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C18H10Cl4N4O and its molecular weight is 440.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction and Synthesis Techniques
Research has explored various synthesis techniques and reactions involving acrylonitrile derivatives, highlighting their utility in creating complex molecules and materials. Shablykin et al. (2010) investigated the reactions of 2-acylamino-3,3-dichloroacrylonitriles, demonstrating their potential in synthesizing oxazole derivatives, which have applications in material science and potentially in creating compounds with similar structures to the one you're interested in Shablykin, Chumachenko, & Brovarets, 2010.
Material Properties and Applications
The study by Baskar et al. (2014) on photo-cross-linkable polymers involving acrylonitrile derivatives revealed their significant inhibitory action against metal corrosion, suggesting applications in protective coatings and materials engineering Baskar, Kesavan, Gopiraman, & Subramanian, 2014. This research implies potential uses of similar acrylonitrile derivatives in enhancing material durability against environmental factors.
Biomedical Applications
While direct biomedical applications of "2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile" were not highlighted in the available literature, related compounds have been evaluated for their cytotoxic activities and potential as therapeutic agents. Sa̧czewski et al. (2004) synthesized and tested acrylonitriles with various substituents for in vitro cytotoxic potency, demonstrating the importance of structural elements in determining biological activity Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004. This research could inform the design and synthesis of derivatives of the compound for potential biomedical research applications.
Environmental and Analytical Chemistry
The compound and its derivatives could also find applications in environmental chemistry, as suggested by studies on related structures. For instance, Masunaga, Takasuga, and Nakanishi (2001) analyzed dioxin impurities in Japanese agrochemical formulations, including chlorophenols and nitrophenyl ethers, highlighting the importance of chemical analysis in environmental safety Masunaga, Takasuga, & Nakanishi, 2001. Though not directly related, the methodologies and concerns in this study could be relevant to understanding the environmental impact of the compound of interest.
Propriétés
IUPAC Name |
(E)-2-[5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4N4O/c19-12-2-1-10(14(21)6-12)5-11(8-23)18-24-17(25-26-18)9-27-16-4-3-13(20)7-15(16)22/h1-7H,9H2,(H,24,25,26)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYIADUASBQCF-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


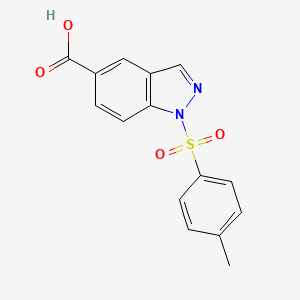
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)
![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)

![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)
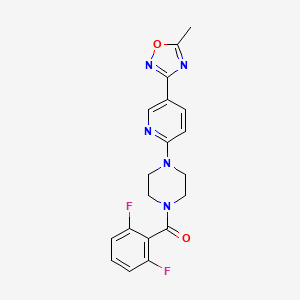

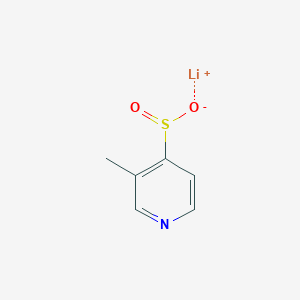
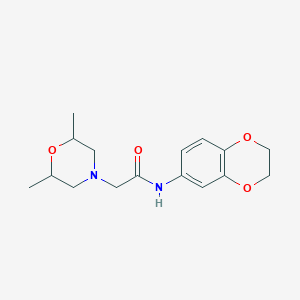
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)
![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)
